
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% (1-PPZ-DHC-95), is a piperazine derivative with potential applications in scientific research. It is a colorless crystalline solid with a molecular weight of 253.76 g/mol. 1-PPZ-DHC-95 has been studied for its potential to act as a ligand in various biochemical and physiological processes.
Applications De Recherche Scientifique
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been studied for its potential to act as a ligand in various biochemical and physiological processes. It has been used in studies of neurotransmitter receptors, ion channels, and G-protein coupled receptors (GPCRs). It has also been used to study the binding of small molecules to proteins, as well as the binding of proteins to other molecules. Additionally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been used to study the interaction of proteins with other molecules, such as nucleic acids and carbohydrates.
Mécanisme D'action
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% acts as a ligand to bind to receptor sites on proteins. It binds to these sites with a high affinity, allowing it to interact with the target protein and initiate a physiological response. The binding of 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% to the receptor site triggers a conformational change in the protein, which can then activate or inhibit the protein's activity.
Biochemical and Physiological Effects
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been studied for its potential to affect various biochemical and physiological processes. It has been shown to modulate the activity of several neurotransmitter receptors, ion channels, and GPCRs. In addition, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been shown to affect the binding of small molecules to proteins and the binding of proteins to other molecules. It has also been shown to modulate the interaction of proteins with other molecules, such as nucleic acids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and its high purity makes it suitable for use in a wide range of experiments. Additionally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has a high affinity for receptor sites, allowing it to interact with target proteins and initiate a physiological response. However, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% does have some limitations for use in lab experiments. It is not a very potent ligand, and its effects may not be as strong as those of other molecules. Additionally, it is not very soluble in water, which may limit its use in certain types of experiments.
Orientations Futures
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has potential applications in a wide range of scientific research fields. Future research could focus on exploring its potential for use as a ligand in drug discovery and development. Additionally, further research could investigate its potential for use in gene regulation and protein engineering. Additionally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% could be studied for its potential to affect the binding of proteins to other molecules, such as nucleic acids and carbohydrates. Finally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% could be studied for its potential to affect the activity of various neurotransmitter receptors, ion channels, and GPCRs.
Méthodes De Synthèse
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% can be synthesized using a two-step process. The first step involves the reaction of 1-piperazine with 4-bromo-4-pyridin-1-ylbenzene in the presence of potassium carbonate in aqueous dimethylformamide (DMF) at room temperature. The second step involves the reaction of the resulting product with dihydrochloride in DMF at 80°C for two hours. The final product is a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
1-[(4-pyridin-4-ylphenyl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.2ClH/c1-3-15(16-5-7-17-8-6-16)4-2-14(1)13-19-11-9-18-10-12-19;;/h1-8,18H,9-13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLMTPBSQLYWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)C3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


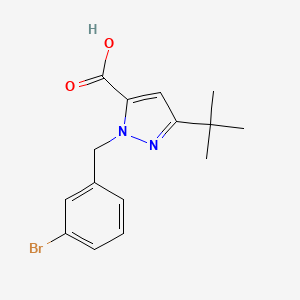
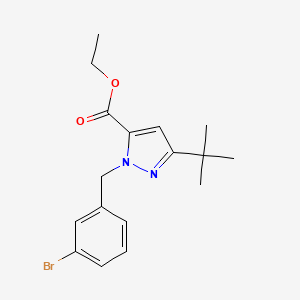



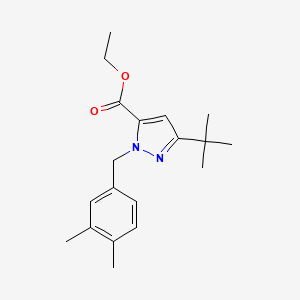
![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)
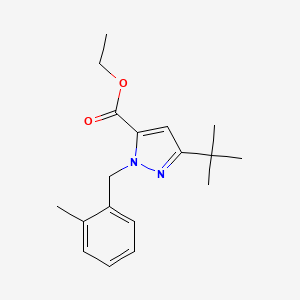

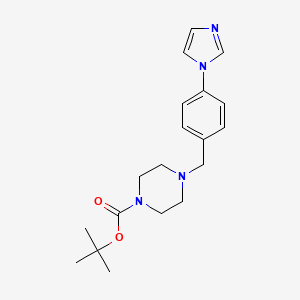

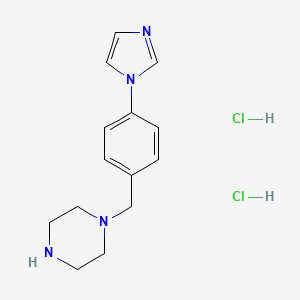
![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)